2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide
Description
This compound is a triazolopyrimidine-based acetamide derivative with a molecular formula of C₁₃H₂₀N₆O₂ and a molecular weight of 292.34 g/mol (CAS: 946276-60-4) . Its core structure comprises a fused [1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted with a methyl group at position 3 and an acetamide side chain at position 4.
Properties
IUPAC Name |
2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-3-5-10(6-4-9)16-11(21)7-20-8-15-13-12(14(20)22)17-18-19(13)2/h3-6,8H,7H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGRWNRHXUDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidinone core[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... One common approach is the cyclization of a suitable precursor containing the necessary functional groups[{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra05687d).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. The triazole ring system is known for enhancing the bioactivity of compounds by improving solubility and stability .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the triazole and pyrimidine moieties is hypothesized to interact with biological targets involved in cancer proliferation pathways. In vitro assays have indicated that such compounds can inhibit the growth of various cancer cell lines .
Drug Development
Lead Compound for Antiviral Agents
The unique structure of this compound positions it as a promising lead compound in the development of antiviral agents. The compound's ability to interfere with viral replication mechanisms has been a focal point for researchers aiming to combat viral infections effectively .
Potential as Anti-inflammatory Agent
The compound has shown potential as an anti-inflammatory agent in preclinical models. Its mechanism may involve the modulation of inflammatory pathways through inhibition of specific enzymes or receptors that play crucial roles in inflammation .
Biological Research Applications
Biochemical Pathway Studies
In biochemical research, this compound serves as a valuable tool for studying various metabolic pathways. Its ability to selectively inhibit certain enzymes allows researchers to delineate the roles of these enzymes in metabolic processes and disease states.
Drug Interaction Studies
The pharmacokinetics and pharmacodynamics of this compound are being investigated to understand its interactions with other drugs. Understanding these interactions is crucial for developing safe therapeutic regimens involving this compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against resistant strains. |
| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
| Study C | Anti-inflammatory Effects | Reduced inflammation markers in animal models when administered at therapeutic doses. |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Modifications :
- The target compound and analogs retain the triazolopyrimidine core, whereas fluconazole hybrids replace the triazole with a thiazole ring, introducing sulfur atoms that influence electronic properties and membrane permeability.
- The 3-methyl substituent in the target compound may reduce steric hindrance compared to bulkier groups (e.g., benzyl in Analog 2 or ethoxyphenyl in Analog 1 ).
Acetamide Side Chain Variations: The 4-methylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and absorption. Analog 2’s chlorophenylmethyl group introduces electronegativity, which could enhance target binding but may increase toxicity risks.
Pharmacological Implications :
- Thiazolopyrimidine hybrids exhibit confirmed antifungal activity due to fluorinated aromatic rings and sulfur-enhanced permeability, whereas triazolopyrimidines (target and analogs) lack explicit efficacy data but are hypothesized to act via similar mechanisms (e.g., CYP450 inhibition).
Biological Activity
The compound 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, contributing to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidines. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.5 |
| Compound C | Pseudomonas aeruginosa | 1.0 |
Anticancer Activity
The anticancer properties of triazolo-pyrimidines have been extensively studied. For example, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). One study reported that certain derivatives exhibited IC50 values as low as 10 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | Bel-7402 | 15 |
Antioxidant Activity
The antioxidant properties of related compounds have also been evaluated. In one study, a series of pyrimidine derivatives showed significant antioxidant activity when tested against hydrogen peroxide-induced oxidative stress models . The most active compounds achieved up to 82% inhibition in comparison to Trolox.
The biological activities of triazolo-pyrimidines are often attributed to their ability to interact with specific biomolecular targets:
- DNA Gyrase Inhibition : Some derivatives inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell proliferation.
- Reactive Oxygen Species Scavenging : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and reduce oxidative stress.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of a series of triazolo-pyrimidine derivatives against drug-resistant strains. The results indicated that some compounds were significantly more effective than traditional antibiotics .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of synthesized triazolo-pyrimidine derivatives on human cancer cell lines. The findings revealed that modifications in the chemical structure led to enhanced potency against specific cancer types .
Q & A
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Selectivity Screening : Test against kinase panels (e.g., 100+ kinases) to identify promiscuous binding.
- Covalent Modification : Introduce acrylamide warheads for irreversible binding to conserved cysteine residues.
- Cryo-EM : Resolve target-ligand complexes to guide rational redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
